molecular formula Ba3H12O9WY2 B1602282 Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate CAS No. 37265-86-4

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate

Cat. No.: B1602282
CAS No.: 37265-86-4
M. Wt: 929.7 g/mol
InChI Key: DPVMVIDZXFVJTO-UHFFFAOYSA-H
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Description

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate is a complex inorganic compound that consists of barium ions, tungsten ions, yttrium ions, and hexahydroxide groups, along with three molecules of water of hydration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);tungsten;yttrium;hexahydroxide;trihydrate typically involves the reaction of barium salts, tungsten salts, and yttrium salts in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired hexahydroxide complex. The general reaction can be represented as follows:

[ \text{Ba}^{2+} + \text{WO}_4^{2-} + \text{Y}^{3+} + 6\text{OH}^- + 3\text{H}_2\text{O} \rightarrow \text{BaWO}_4\cdot\text{Y(OH)}_6\cdot3\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale precipitation reactions where the reactants are mixed in large reactors. The reaction mixture is then filtered, and the solid product is washed and dried to obtain the pure compound. The process parameters such as temperature, concentration, and pH are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate can undergo various types of chemical reactions, including:

    Oxidation-Reduction Reactions: The tungsten ion can undergo redox reactions, changing its oxidation state.

    Substitution Reactions: The hydroxide groups can be substituted by other ligands under appropriate conditions.

    Hydrolysis Reactions: The compound can hydrolyze in the presence of water, leading to the release of hydroxide ions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for redox reactions.

    Substituting Ligands: Such as chloride ions or ammonia for substitution reactions.

    Acidic or Basic Conditions: To facilitate hydrolysis or other pH-dependent reactions.

Major Products Formed

    Oxidation Products: Depending on the oxidizing agent used, various tungsten oxides or oxyanions can be formed.

    Substitution Products: Compounds with different ligands replacing the hydroxide groups.

    Hydrolysis Products: Release of hydroxide ions and possible formation of simpler hydroxide complexes.

Scientific Research Applications

Chemistry

In chemistry, barium(2+);tungsten;yttrium;hexahydroxide;trihydrate is studied for its coordination chemistry and potential as a precursor for other complex compounds.

Biology

In biological research, this compound can be used to study the effects of heavy metals and their complexes on biological systems.

Medicine

While not commonly used in medicine, the compound’s components (such as barium and yttrium) have applications in medical imaging and treatments.

Industry

In industry, the compound may find use in materials science, particularly in the development of new materials with unique electronic or magnetic properties.

Comparison with Similar Compounds

Similar Compounds

    Barium Tungstate: Similar in containing barium and tungsten but lacks yttrium and hexahydroxide groups.

    Yttrium Hydroxide: Contains yttrium and hydroxide but lacks barium and tungsten.

    Tungsten Hexahydroxide: Contains tungsten and hydroxide but lacks barium and yttrium.

Uniqueness

Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate is unique due to the combination of barium, tungsten, and yttrium in a single complex, along with the presence of hexahydroxide groups and water of hydration

Properties

IUPAC Name

barium(2+);tungsten;yttrium;hexahydroxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Ba.9H2O.W.2Y/h;;;9*1H2;;;/q3*+2;;;;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVMVIDZXFVJTO-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y].[Y].[Ba+2].[Ba+2].[Ba+2].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ba3H12O9WY2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37265-86-4
Record name Barium tungsten yttrium oxide (Ba3WY2O9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037265864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium tungsten yttrium oxide (Ba3WY2O9)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Barium yttrium tungsten oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate
Reactant of Route 2
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate
Reactant of Route 3
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate
Reactant of Route 4
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate
Reactant of Route 5
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate
Reactant of Route 6
Barium(2+);tungsten;yttrium;hexahydroxide;trihydrate

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